

# Chemical formula and molecular weight of 2-Methyl-4-nitro-2H-indazole

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## Compound of Interest

Compound Name: 2-Methyl-4-nitro-2H-indazole

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## An In-Depth Technical Guide to 2-Methyl-4-nitro-2H-indazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-Methyl-4-nitro-2H-indazole**. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Chemical Identity and Properties

**2-Methyl-4-nitro-2H-indazole** is a heterocyclic aromatic compound. The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is attached to the nitrogen atom at the 2-position of the pyrazole ring.

Table 1: Physicochemical Properties of **2-Methyl-4-nitro-2H-indazole**

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	177.163 g/mol	[1]
CAS Number	26120-44-5	[1]
Purity	≥97% (Commercially available)	[1]
Storage	Room temperature	[1]
Product Family	Protein Degradator Building Blocks	[1]

While specific crystal structure data for **2-Methyl-4-nitro-2H-indazole** is not readily available in the searched literature, data for the closely related isomer, 2-Methyl-6-nitro-2H-indazole, provides valuable insight into the molecular geometry of this class of compounds. In the 6-nitro isomer, the indazole ring system is nearly planar.[2][3]

Table 2: Crystal Data for the Related Compound 2-Methyl-6-nitro-2H-indazole

Parameter	Value
Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	177.17
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)°
Volume	767.7(9) Å <sup>3</sup>
Z	4
Source:[2][3]	

## Synthesis and Experimental Protocols

The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A common strategy is the N-alkylation of a pre-formed indazole ring. The following protocol, detailed for the synthesis of the 2-methyl-6-nitro isomer, is a representative method that could be adapted for the synthesis of **2-Methyl-4-nitro-2H-indazole**, likely by starting with 4-nitro-1H-indazole.

## Experimental Protocol: Methylation of a Nitro-1H-indazole

This protocol is based on the synthesis of 2-Methyl-6-nitro-2H-indazole and serves as a model. [\[2\]](#)

Materials:

- 6-Nitro-1H-indazole (or 4-nitro-1H-indazole for the target compound)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ )
- Dimethyl sulfoxide (DMSO)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve 2 grams of the starting nitro-1H-indazole in 30 mL of dichloromethane in a suitable reaction flask.
- Add 1.7 mL of dimethyl sulfate and 2 mL of dimethyl sulfoxide to the solution.
- Heat the mixture to reflux and maintain for 12 hours.
- After cooling, wash the reaction mixture with 10 mL of saturated sodium bicarbonate solution.

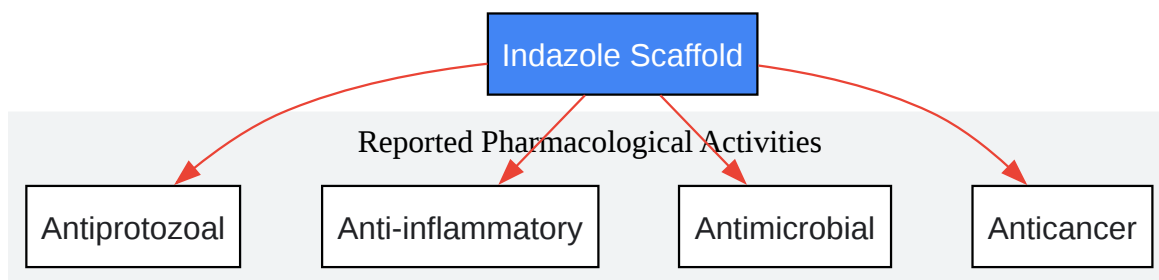
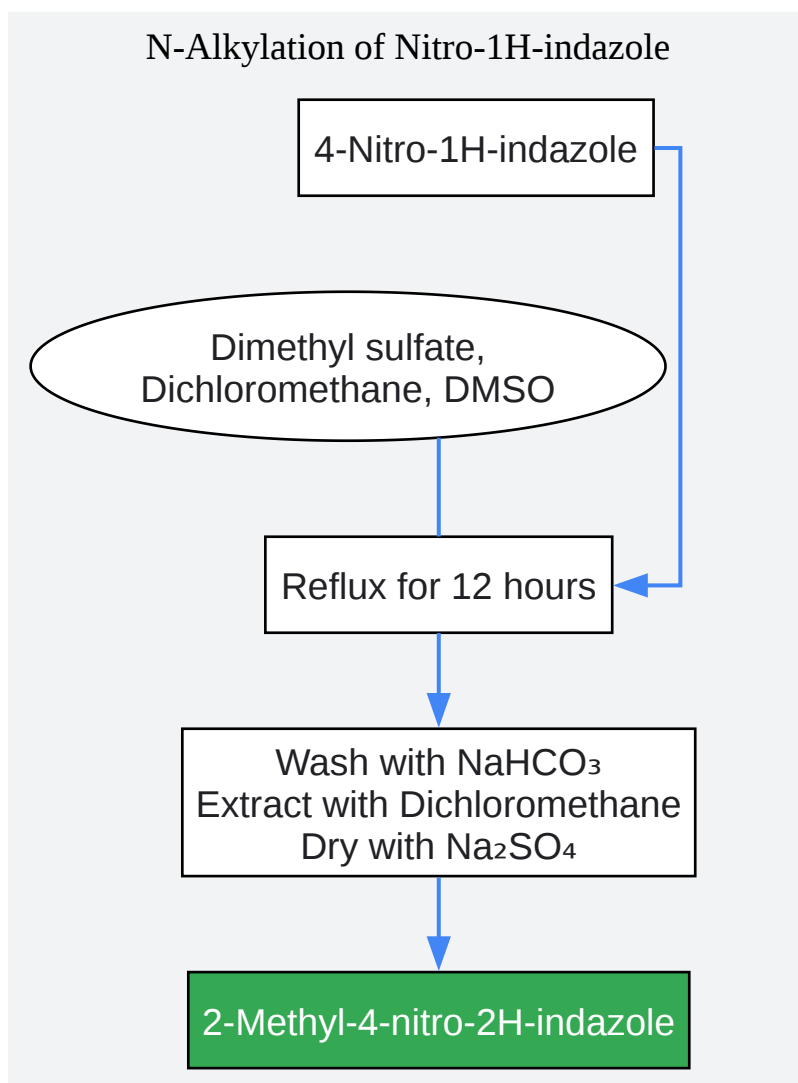
- Extract the aqueous layer with 20 mL of dichloromethane.
- Combine the organic layers and dry over sodium sulfate.
- Evaporate the solvent to yield the product.

Crystals suitable for X-ray analysis of the 6-nitro isomer were obtained by slow evaporation from a dichloromethane solution.<sup>[2]</sup>

## General Synthetic Routes for 2H-Indazoles

Several other synthetic strategies for the 2H-indazole core have been reported, including:

- One-pot, three-component reactions: These methods often utilize a 2-halobenzaldehyde, a primary amine, and an azide source, catalyzed by a copper species.<sup>[4][5]</sup>
- Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization to form substituted 2H-indazoles.<sup>[4]</sup>
- Palladium-catalyzed intramolecular amination: This involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines.<sup>[4]</sup>



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